

(R)-1-Methylpiperidin-3-amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-1-methylpiperidin-3-amine

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(R)-1-Methylpiperidin-3-amine is a chiral cyclic amine that is gaining attention as a valuable building block in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of both a secondary amine within the piperidine ring and a primary amine substituent make it a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of **(R)-1-methylpiperidin-3-amine**.

Chemical and Physical Properties

(R)-1-Methylpiperidin-3-amine is typically a liquid at room temperature, ranging from colorless to pale yellow depending on purity.^[1] It is characterized by its solubility in polar solvents.^[1] The presence of two basic nitrogen atoms, the secondary amine in the piperidine ring and the primary exocyclic amine, dictates its chemical reactivity, particularly its ability to act as a nucleophile and a base.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₄ N ₂	[2]
Molecular Weight	114.19 g/mol	[2]
CAS Number	1001353-92-9	[2]
IUPAC Name	(3R)-1-methylpiperidin-3-amine	[2]
Appearance	Colorless to pale yellow liquid	[1][3]
Boiling Point	136.5 ± 8.0 °C at 760 mmHg	[4][5]
Solubility	Soluble in polar solvents	[1]

Spectroscopic Properties

While specific, detailed spectra for **(R)-1-methylpiperidin-3-amine** are not widely published, the expected spectroscopic characteristics can be inferred from the known properties of amines and piperidine structures.

Spectroscopy	Expected Characteristics
¹ H NMR	Signals corresponding to the N-methyl group, the methine proton at the chiral center (C3), and the diastereotopic protons of the piperidine ring. The protons on the carbon adjacent to the nitrogen atoms would appear deshielded. The following shifts have been reported in CD ₃ OD: δ 3.54 (1H, m), 2.81 (1H, m), 2.62 (1H, m), 2.23 (3H, s, N-CH ₃), 1.97 (1H, m), 1.67-1.87 (3H, m), 1.56-1.61 (1H, m), 1.15-1.42 (1H, m).[6]
¹³ C NMR	Expected signals include a peak for the N-methyl carbon, and distinct peaks for the five carbons of the piperidine ring. The carbon atom bearing the amino group (C3) and the carbons adjacent to the ring nitrogen (C2 and C6) would be expected to have characteristic chemical shifts.
Mass Spectrometry	The molecular ion peak (M ⁺) would be expected at m/z 114. Common fragmentation patterns for piperidines would involve cleavage of the ring.
Infrared (IR)	Characteristic N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm ⁻¹). C-H stretching vibrations for the alkyl groups below 3000 cm ⁻¹ . C-N stretching vibrations in the 1000-1250 cm ⁻¹ region.[7]

Synthesis of (R)-1-Methylpiperidin-3-amine

A common synthetic route to **(R)-1-methylpiperidin-3-amine** involves the reductive amination of a protected (R)-3-aminopiperidine derivative. The following is a detailed experimental protocol adapted from published procedures.[6]

Experimental Protocol: Synthesis from (R)-tert-butyl piperidin-3-ylcarbamate

This two-step synthesis involves the N-methylation of the piperidine ring followed by the deprotection of the primary amine.

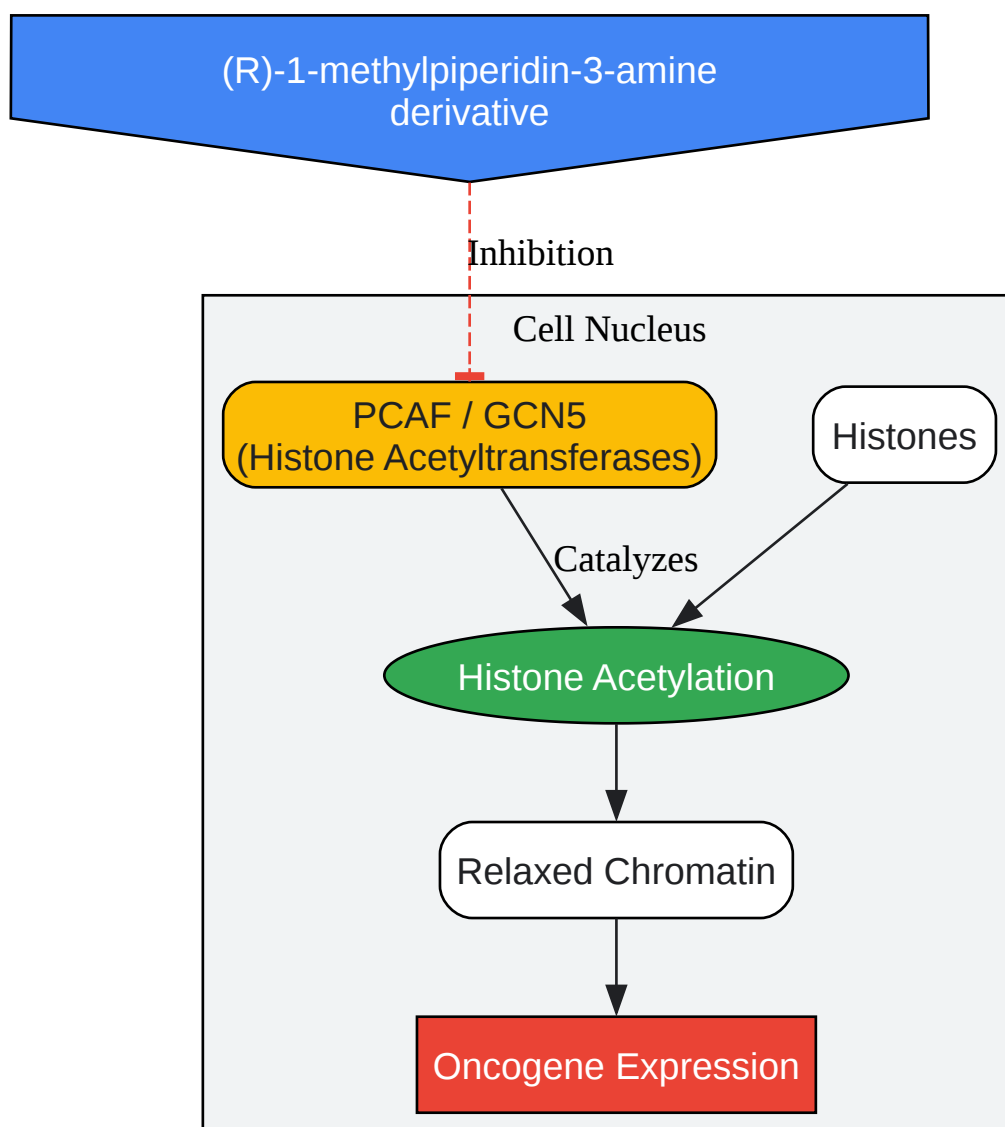
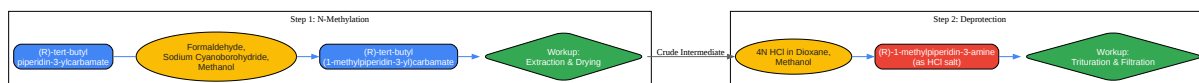
Step 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate

- To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL) at 0 °C, add a 30% aqueous solution of formaldehyde (7.5 mL).
- To this mixture, add sodium cyanoborohydride (4.51 g, 0.075 mol) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Concentrate the reaction mixture under reduced pressure (in vacuo).
- Dissolve the residue in a mixture of ethyl acetate and water.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-methylated product as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of (R)-1-methylpiperidin-3-amine

- Dissolve the crude (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate from the previous step in methanol (60 mL).
- To this solution, add a 4N solution of HCl in dioxane (10 mL).
- Stir the reaction mixture at room temperature for 6 hours.
- Concentrate the mixture in vacuo.
- Triturate the resulting residue with diethyl ether.

- Filter the resulting precipitate and wash it with ice-cold methanol to afford **(R)-1-methylpiperidin-3-amine**, typically as its hydrochloride salt, as a solid.



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